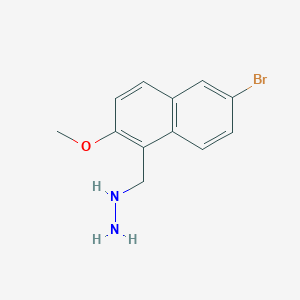
((6-Bromo-2-methoxynaphthalen-1-yl)methyl)hydrazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
((6-Bromo-2-methoxynaphthalen-1-yl)methyl)hydrazine is an organic compound with the molecular formula C12H13BrN2O. This compound is characterized by a bromine atom attached to a methoxynaphthalene ring, which is further linked to a hydrazine group. It is primarily used in pharmaceutical research and chemical synthesis due to its unique structural properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ((6-Bromo-2-methoxynaphthalen-1-yl)methyl)hydrazine typically involves the reaction of 6-bromo-2-methoxynaphthalene with hydrazine derivatives under controlled conditions. One common method includes the use of a solvent such as methanol or ethanol, with the reaction being carried out at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined in precise stoichiometric ratios. The reaction is monitored using techniques such as high-performance liquid chromatography (HPLC) to ensure the purity and yield of the product.
Analyse Des Réactions Chimiques
Types of Reactions
((6-Bromo-2-methoxynaphthalen-1-yl)methyl)hydrazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding naphthoquinone derivatives.
Reduction: Reduction reactions can convert the hydrazine group into an amine group.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted naphthalene derivatives, amines, and quinones, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
((6-Bromo-2-methoxynaphthalen-1-yl)methyl)hydrazine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of ((6-Bromo-2-methoxynaphthalen-1-yl)methyl)hydrazine involves its interaction with specific molecular targets. The hydrazine group can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of enzyme activity or disruption of cellular processes. The bromine atom and methoxynaphthalene ring contribute to the compound’s overall reactivity and binding affinity.
Comparaison Avec Des Composés Similaires
Similar Compounds
6-Bromo-2-methoxynaphthalene: Lacks the hydrazine group, making it less reactive in certain chemical reactions.
2-Methoxynaphthalene: Does not contain the bromine atom, resulting in different reactivity and applications.
Naphthalene derivatives: Various naphthalene derivatives with different substituents can be compared based on their chemical and biological properties.
Uniqueness
((6-Bromo-2-methoxynaphthalen-1-yl)methyl)hydrazine is unique due to the presence of both a bromine atom and a hydrazine group, which confer distinct reactivity and potential biological activities. This combination of functional groups makes it a valuable compound in research and industrial applications.
Propriétés
Numéro CAS |
1420793-25-4 |
|---|---|
Formule moléculaire |
C12H13BrN2O |
Poids moléculaire |
281.15 g/mol |
Nom IUPAC |
(6-bromo-2-methoxynaphthalen-1-yl)methylhydrazine |
InChI |
InChI=1S/C12H13BrN2O/c1-16-12-5-2-8-6-9(13)3-4-10(8)11(12)7-15-14/h2-6,15H,7,14H2,1H3 |
Clé InChI |
SAAHFLUIJTYWEF-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C2=C(C=C1)C=C(C=C2)Br)CNN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















